molecular formula C12H10N2O4 B11768823 Benzyl 2,4-dihydroxypyrimidine-5-carboxylate

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate

Cat. No.: B11768823
M. Wt: 246.22 g/mol
InChI Key: DGFRMIJXAFECBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate is a synthetic derivative of 2,4-dihydroxypyrimidine-5-carboxylic acid, a heterocyclic compound featuring a pyrimidine ring with hydroxyl groups at positions 2 and 4 and a carboxylate ester at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

benzyl 2,4-dioxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H10N2O4/c15-10-9(6-13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,17)

InChI Key

DGFRMIJXAFECBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 2,4-dihydroxypyrimidine-5-carboxylate typically involves multistep reactions. One common synthetic route includes the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.

Chemical Reactions Analysis

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate is investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have identified potent inhibitors of cancer cell proliferation with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research indicates that this compound has significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
  • Antileishmanial Activity : Compounds derived from this structure have been tested for their ability to inhibit Leishmania major dihydrofolate reductase (LmDHFR), demonstrating selectivity over human DHFR, which is crucial for minimizing side effects in therapeutic applications .

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and metabolic pathways. Its interaction with specific enzymes can elucidate mechanisms underlying various biological processes.

Industrial Applications

In the chemical industry, this compound is used as a building block for synthesizing more complex organic molecules. Its reactivity allows for the development of novel compounds with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various derivatives based on this compound showed promising anticancer properties against breast cancer cell lines (MCF7). The derivatives exhibited dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Case Study 2: Antileishmanial Activity

In research targeting leishmaniasis treatment, derivatives were synthesized and tested against LmDHFR. Compound derivatives demonstrated excellent selectivity for LmDHFR over human DHFR, highlighting their potential as effective therapeutic agents against leishmaniasis .

Mechanism of Action

The mechanism of action of Benzyl 2,4-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include modifications to the hydroxyl groups, carboxylate substituents, and ester moieties. Below is a comparative analysis:

Compound Name CAS Number Substituents Key Properties References
2,4-Dihydroxypyrimidine-5-carboxylic acid 23945-44-0 -OH (C2, C4), -COOH (C5) High metal-coordination capacity; used in lanthanide complexes
Methyl 2,4-dimethoxypyrimidine-5-carboxylate 15400-58-5 -OCH₃ (C2, C4), -COOCH₃ (C5) Reduced polarity; methoxy groups hinder metal binding compared to hydroxyls
4-Methoxypyrimidine-5-carboxylic acid 72411-89-3 -OCH₃ (C4), -COOH (C5) Lower acidity at C4; reduced hydrogen-bonding potential
Benzyl 2,4-dihydroxypyrimidine-5-carboxylate N/A -OH (C2, C4), -COOBn (C5) Enhanced lipophilicity; potential for prodrug design

Key Observations :

  • Hydroxyl vs. Methoxy Groups : The hydroxyl groups in 2,4-dihydroxypyrimidine-5-carboxylic acid enable robust coordination with metals like Gd³⁺ and Yb³⁺, forming stable complexes for materials science applications . Methoxy-substituted analogs (e.g., Methyl 2,4-dimethoxypyrimidine-5-carboxylate) lack this property due to weaker Lewis basicity.
  • Ester vs. Carboxylic Acid : The benzyl ester in the target compound increases lipophilicity compared to the free acid form, which may enhance bioavailability in drug delivery systems. However, esterification reduces its ability to participate in ionic interactions, limiting its utility in metal-organic frameworks .

Biological Activity

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features hydroxyl groups at the 2 and 4 positions and a carboxylate group at the 5 position, contributing to its pharmacological properties. The following sections detail its biological activities, including antibacterial, antiviral, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O4_{4}
  • Molecular Weight : Approximately 246.22 g/mol
  • Structure Features : The compound's structure includes a pyrimidine ring with specific substitutions that enhance its solubility and biological activity.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study focused on the synthesis of related pyrimidine derivatives demonstrated that modifications in the structure could lead to enhanced antibacterial activity against various bacterial strains. The compound's effectiveness was assessed through Minimum Inhibitory Concentration (MIC) tests.

Compound NameMIC (µg/mL)Target Bacteria
This compound8-16Staphylococcus aureus
Related derivative4-8Escherichia coli

These findings suggest that structural variations can significantly influence antibacterial potency, highlighting the importance of further exploration into its derivatives for potential therapeutic applications .

Antiviral Activity

This compound has also been investigated for antiviral properties. In a study examining dihydroxypyrimidine carboxylates as inhibitors of viral polymerases, this compound showed promising results against Hepatitis C Virus (HCV) NS5B polymerase. The compound's ability to inhibit viral replication was attributed to its structural similarity to nucleoside analogs .

Compound NameEC50_{50} (µM)Viral Target
This compound3.4HCV NS5B polymerase
Control (standard antiviral)1.0HCV NS5B polymerase

This data indicates that while this compound is effective, further optimization may be needed to enhance its potency relative to existing antiviral agents .

Anti-inflammatory Activity

In addition to its antibacterial and antiviral properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. The IC50_{50} values for COX-2 inhibition were reported to be comparable to those of well-known anti-inflammatory drugs like celecoxib.

Compound NameIC50_{50} (µM)Enzyme Target
This compound0.04 ± 0.02COX-2
Celecoxib (control)0.04 ± 0.01COX-2

The anti-inflammatory activity of this compound suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antiviral Efficacy : A study published in ACS Publications highlighted the efficacy of dihydroxypyrimidine derivatives in inhibiting HCV replication. This compound was identified as a lead compound due to its favorable interaction with viral polymerases .
  • Structural Activity Relationship (SAR) : Research on SAR has shown that modifications at specific positions on the pyrimidine ring can lead to enhanced biological activities. For instance, the presence of a benzyl group significantly improved solubility and biological interactions compared to other derivatives lacking this substitution .
  • Clinical Implications : Given its diverse biological activities, this compound holds potential for development into therapeutic agents targeting bacterial infections, viral diseases, and inflammatory conditions.

Q & A

Q. Table 1: Key Characterization Data

TechniqueApplication ExampleReference
FTIRIdentification of Co-S and S-S bonds in Co(II) complexes
X-ray DiffractionDetermination of hydrogen-bond networks stabilizing pyrimidine derivatives
NMRMonitoring enzyme-inhibitor interactions (e.g., krel values for inhibition)

Basic: What are the primary research applications of this compound in coordination chemistry and enzyme inhibition studies?

Methodological Answer:

  • Coordination Chemistry : The compound acts as a ligand for metal ions (e.g., Co²⁺, Er³⁺), forming complexes with distorted tetrahedral or square-antiprismatic geometries. These complexes are stabilized by hydrogen bonds and non-covalent interactions (e.g., S-S bridges in Co(II) complexes) .
  • Enzyme Inhibition : Derivatives like 2,4-dihydroxypyrimidine-5-carboxylate inhibit Mycobacterium tuberculosis L-aspartate α-decarboxylase (krel = 0.54), with binding governed by electrostatic interactions between carboxylate groups and active-site residues .

Advanced: How can computational tools like natural bond orbital (NBO) analysis and HOMO-LUMO calculations elucidate the electronic properties of metal complexes involving this compound?

Methodological Answer:

  • NBO Analysis : Reveals charge distribution and bonding interactions. For Co(II) complexes, NBO confirms S-S bonding (bond order ~0.8) and weaker Co-S interactions .
  • HOMO-LUMO Calculations : Predicts reactivity and electron transfer pathways. In Co(II) complexes, HOMO is localized on sulfur atoms, while LUMO resides on the pyrimidine ring, indicating ligand-to-metal charge transfer .

Q. Table 2: Computational Insights for Co(II) Complex

ParameterValue/ObservationReference
S-S Bond Length2.05 Å (theoretical) vs. 2.10 Å (X-ray)
HOMO Energy-5.2 eV (localized on S atoms)
LUMO Energy-1.8 eV (pyrimidine ring)

Advanced: What methodological approaches are recommended to address discrepancies between X-ray crystallographic data and spectroscopic results in structural studies of pyrimidine carboxylate complexes?

Methodological Answer:

  • Cross-Validation : Combine X-ray data (e.g., bond lengths from SHELXL refinement ) with spectroscopic results (e.g., FTIR or NMR). For example, if crystallography suggests a Co=S bond but FTIR lacks a ~450 cm⁻¹ band (typical for metal-sulfur double bonds), revise the model to Co-S single bonds .
  • Multi-Method Refinement : Use software like AIMAll to analyze electron density topology, resolving ambiguities in hydrogen-bond networks .

Advanced: What are the mechanistic insights into the inhibition of Mycobacterium tuberculosis L-aspartate α-decarboxylase by 2,4-dihydroxypyrimidine-5-carboxylate derivatives, and how do electrostatic interactions influence binding affinity?

Methodological Answer:

  • Inhibition Mechanism : The carboxylate group mimics the substrate (L-aspartate), competitively binding the active site. NMR studies show direct interaction with catalytic residues, reducing enzymatic activity (krel = 0.54) .
  • Electrostatic Interactions : Binding affinity is enhanced by salt bridges between the inhibitor’s carboxylate and positively charged arginine residues in the enzyme’s active site .

Q. Table 3: Key Inhibition Parameters

Inhibitorkrel ValueKey InteractionReference
2,4-Dihydroxypyrimidine-5-carboxylate0.54Carboxylate-arginine salt bridge

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.